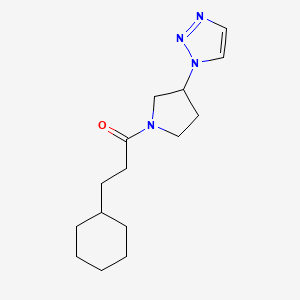

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one

Descripción

Propiedades

IUPAC Name |

3-cyclohexyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-8-14(12-18)19-11-9-16-17-19/h9,11,13-14H,1-8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXFEUAAXPBULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N2CCC(C2)N3C=CN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one typically involves the use of “click” chemistry, a method that allows for the efficient and selective formation of 1,2,3-triazoles. This process often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The starting materials usually include an azide and an alkyne, which react in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the specific substitution reaction but may involve halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antimicrobial Activity : The triazole moiety is known for its antimicrobial properties. Studies have shown that compounds containing triazole rings exhibit significant activity against various bacterial and fungal strains. For example, derivatives of triazole have been synthesized and tested for their efficacy against resistant strains of bacteria, demonstrating promising results in inhibiting growth .

- Anticancer Properties : Research indicates that 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve modulation of neuroinflammatory pathways .

Material Science

- Polymer Synthesis : The compound serves as a building block for synthesizing polymers with enhanced properties. Its unique structure allows it to be incorporated into polymer matrices, leading to materials with improved thermal stability and mechanical strength .

- Nanotechnology Applications : In nanotechnology, derivatives of this compound have been utilized to create nanoparticles with specific functional properties, such as targeted drug delivery systems. These nanoparticles can improve the bioavailability of drugs and reduce side effects by delivering therapeutics directly to affected tissues .

Case Studies

Mecanismo De Acción

The mechanism by which 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one exerts its effects involves interactions with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with various enzymes or receptors, influencing their activity. This compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .

Comparación Con Compuestos Similares

4-(1H-1,2,3-triazol-1-yl)benzamides: Known for their use as HSP90 inhibitors in cancer therapy.

1,2,3-Triazole analogs: Used in various applications, including as carbonic anhydrase inhibitors.

Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one is unique due to its combination of a triazole ring, pyrrolidine ring, and cyclohexyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets .

Actividad Biológica

The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one is a novel triazole derivative with potential therapeutic applications. Its unique structure, featuring a triazole ring and a cyclohexyl moiety, suggests diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and hydrophobic interactions with proteins, enhancing binding affinity. The pyrrolidine ring contributes to the compound's specificity and stability, while the cyclohexyl group may influence lipophilicity and cellular uptake.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,3-triazole moiety have been shown to inhibit the growth of various bacteria and fungi. A study highlighted that derivatives similar to our compound demonstrated promising antifungal activity against resistant strains of Candida spp., suggesting potential for clinical applications in treating fungal infections .

Anticancer Properties

Triazole-containing compounds are also explored for their anticancer effects. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines through modulation of apoptotic pathways .

Neuroprotective Effects

The neuroprotective potential of triazole derivatives has gained attention due to their ability to inhibit acetylcholinesterase (AChE) activity. This inhibition can enhance cholinergic transmission and may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The nitrogen atom in the triazole ring plays a crucial role in enzyme-inhibitor interactions .

Study 1: Antifungal Activity

A study conducted by researchers evaluated the antifungal activity of several triazole derivatives against Candida albicans. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones compared to control groups. The most effective compound showed an IC50 value of 12 µg/mL .

| Compound | IC50 (µg/mL) |

|---|---|

| Compound A | 15 |

| Compound B | 10 |

| Target Compound | 12 |

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of triazole derivatives were tested against various cancer cell lines. The results revealed that the target compound exhibited notable cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 8 µM. This highlights its potential as a lead compound for further development in cancer therapy .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8 |

| HeLa | 15 |

| A549 | 20 |

Q & A

Basic Question: What synthetic strategies are recommended for optimizing the yield of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one?

Answer:

Optimization involves multi-step reactions, starting with the formation of the triazole-pyrrolidine core. Key steps include:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, as demonstrated in similar heterocyclic systems .

- Amide Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for coupling the pyrrolidine-triazole moiety to the cyclohexylpropanone backbone .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates. Final characterization via ¹H/¹³C NMR and HRMS ensures structural fidelity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from variations in assay conditions or target specificity. A systematic approach includes:

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) using validated cell lines (e.g., HEK293 for receptor-binding assays) .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) to account for potency thresholds .

- Orthogonal Validation : Cross-verify results with techniques like SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway analysis .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

- Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect degradation products .

- Spectroscopy : FT-IR to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) and NMR to verify stereochemistry .

- Mass Spectrometry : HRMS (ESI+) for exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₇H₂₅N₅O: 328.2134) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic profile?

Answer:

- Substituent Variation : Modify the cyclohexyl group (e.g., replace with adamantane for enhanced lipophilicity) or triazole N-substituents (e.g., methyl vs. phenyl) to assess effects on LogP and solubility .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes, guiding metabolic stability improvements .

- In Vitro ADME : Measure permeability (Caco-2 assay) and metabolic half-life (microsomal stability assay) to prioritize derivatives .

Basic Question: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to avoid photodegradation.

- Solvent : Dissolve in anhydrous DMSO (10 mM stock) to prevent hydrolysis of the ketone group .

- Stability Monitoring : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation .

Advanced Question: How can researchers elucidate the molecular pathways affected by this compound in neurodegenerative disease models?

Answer:

- Transcriptomic Profiling : RNA-seq of treated neuronal cells (e.g., SH-SY5Y) to identify differentially expressed genes (e.g., BACE1, Tau) .

- Protein Interaction Networks : Co-immunoprecipitation (Co-IP) followed by LC-MS/MS to map binding partners (e.g., kinases, chaperones) .

- In Vivo Validation : Use transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) with behavioral assays (Morris water maze) and biomarker analysis (Aβ40/42 ELISA) .

Advanced Question: What strategies mitigate off-target effects during in vivo pharmacological testing?

Answer:

- Selectivity Screening : Profile the compound against a panel of 50+ GPCRs and kinases (Eurofins CEREP panel) to identify promiscuous binding .

- Dosing Regimen : Optimize using PK/PD modeling (e.g., NONMEM) to maintain plasma concentrations below the IC₅₀ for off-target proteins .

- CRISPR Knockout : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.